An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Cyclohexylethyl)piperidine
An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Cyclohexylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Cyclohexylethyl)piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its predicted chemical properties, a proposed synthetic route based on modern catalytic methods, and a general workflow for biological screening. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive models and established methodologies for analogous compounds to offer a foundational understanding for researchers.
Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C13H25N |
| Molecular Weight | 195.34 g/mol |
| Boiling Point | 271.6 ± 8.0 °C |
| Density | 0.877 ± 0.06 g/cm³ |
| pKa | 10.46 ± 0.10 |
Note: These values are computationally predicted and await experimental verification.
Proposed Synthesis Protocol: A Modern Approach
The synthesis of 3-substituted piperidines has been a significant area of research, with several modern and efficient methods available.[1][2][3] A plausible and efficient route to synthesize 3-(2-Cyclohexylethyl)piperidine is through a rhodium-catalyzed asymmetric reductive Heck reaction, followed by reduction.[1] This approach offers high enantioselectivity and functional group tolerance.[1]
Experimental Protocol: Proposed Rhodium-Catalyzed Asymmetric Synthesis
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [4]
-
To a solution of pyridine (20 mmol) and NaBH4 (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2x) followed by 1N HCl (2x) and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [1][4]
-
In a vial under an argon atmosphere, add [Rh(cod)OH]2 (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%).
-
Add toluene, 2-methyltetrahydrofuran (MeTHF), and water, followed by aqueous CsOH (2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add (2-bromoethyl)cyclohexane (as a precursor to the corresponding boronic acid or equivalent) (1.5 mmol) and the phenyl pyridine-1(2H)-carboxylate (0.5 mmol).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling, dilute the mixture with diethyl ether and pass it through a plug of silica gel.
-
Remove the solvents in vacuo to yield the 3-(2-cyclohexylethyl)-1,2,3,6-tetrahydropyridine intermediate.
Step 3: Reduction to 3-(2-Cyclohexylethyl)piperidine
-
Dissolve the tetrahydropyridine intermediate from Step 2 in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Perform an appropriate work-up to remove the catalyst and any remaining reagents.
-
Purify the final product, 3-(2-Cyclohexylethyl)piperidine, by column chromatography or distillation.
Potential Biological Activity and Screening Workflow
While no specific biological activities have been reported for 3-(2-Cyclohexylethyl)piperidine, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive molecules.[5] Derivatives of piperidine have shown a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities.[5]
Given the structural features of 3-(2-Cyclohexylethyl)piperidine, a primary investigation into its potential biological activities would logically commence with a high-throughput screening (HTS) campaign.
General Biological Screening Workflow
-
Compound Acquisition and Preparation : Synthesize and purify 3-(2-Cyclohexylethyl)piperidine. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
In Silico ADMET Prediction : Utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[6][7][8][9][10] This early assessment helps in identifying potential liabilities.
-
Primary High-Throughput Screening (HTS) : Screen the compound against a diverse panel of biological targets, including cell-based assays and biochemical assays.[11][12][13][14]
-
Hit Identification and Confirmation : Analyze the primary screening data to identify "hits" that exhibit significant activity. These hits are then re-tested to confirm their activity.
-
Dose-Response and Potency Determination : For confirmed hits, perform dose-response studies to determine key parameters such as IC50 or EC50 values.
-
Secondary and Orthogonal Assays : Subject the confirmed and potent hits to secondary and orthogonal assays to further validate their mechanism of action and rule out off-target effects.
-
Lead Optimization : If promising activity is identified, the compound can serve as a lead for further chemical modification to improve its potency, selectivity, and pharmacokinetic properties.
Conclusion
3-(2-Cyclohexylethyl)piperidine represents an interesting chemical entity with unexplored potential in drug discovery. This technical guide provides a foundational resource for researchers by summarizing its predicted chemical properties and outlining a modern, efficient synthetic strategy. The proposed biological screening workflow offers a systematic approach to investigating its pharmacological profile. Further experimental validation of the predicted properties and the proposed synthetic route, along with comprehensive biological evaluation, will be crucial in elucidating the true potential of this compound.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | Semantic Scholar [semanticscholar.org]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Compound Screening in Drug Discovery - Automated Workflows | Danaher Life Sciences [lifesciences.danaher.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
